Diketocoriolin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diketocoriolin B is an active derivative of coriolin B, a sesquiterpene compound produced by the fungus Coriolus consors. This compound has garnered attention due to its antibacterial and antitumor activities . Unlike its precursor, coriolin B, which shows no antimicrobial activity, this compound exhibits significant biological activities, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diketocoriolin B is synthesized by the oxidation of coriolin B. The process involves the use of chromic anhydride in acetic acid as the oxidizing agent . The reaction conditions are carefully controlled to ensure the formation of this compound, which crystallizes as white crystals with a melting point of 147-148°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fermentation of Coriolus consors to produce coriolin B, followed by its chemical oxidation to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Diketocoriolin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of coriolin B to this compound is a key reaction that enhances its biological activity .
Common Reagents and Conditions
Major Products Formed
The primary product formed from the oxidation of coriolin B is this compound, which exhibits enhanced antibacterial and antitumor activities .
Scientific Research Applications
Mechanism of Action
Diketocoriolin B exerts its effects primarily through the inhibition of Na-K-ATPase, a membrane-associated enzyme. This inhibition disrupts the ion balance within cells, leading to the cessation of cell growth . Additionally, this compound enhances antibody formation, suggesting its potential role in modulating immune responses .
Comparison with Similar Compounds
Similar Compounds
Coriolin B: The precursor to diketocoriolin B, which lacks significant biological activity.
5-Ketocoriolin B: Another derivative of coriolin B that exhibits similar antibacterial and antitumor activities.
Coriolin C: A related compound with antitumor and antibacterial activities.
Uniqueness
This compound stands out due to its enhanced biological activities compared to its precursor, coriolin B. The presence of two epoxy groups and a keto group at C-5 significantly contributes to its antitumor and antibacterial properties .
Properties
CAS No. |
34864-30-7 |
---|---|
Molecular Formula |
C23H32O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(5,5,8-trimethyl-2,10-dioxospiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-6-yl) octanoate |
InChI |
InChI=1S/C23H32O6/c1-5-6-7-8-9-10-14(24)28-18-15-13(11-20(18,2)3)16(25)23-19(29-23)17(26)22(12-27-22)21(15,23)4/h13,15,18-19H,5-12H2,1-4H3 |
InChI Key |
WEFMOIXWHANDPP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OC1C2C(CC1(C)C)C(=O)C34C2(C5(CO5)C(=O)C3O4)C |
Canonical SMILES |
CCCCCCCC(=O)OC1C2C(CC1(C)C)C(=O)C34C2(C5(CO5)C(=O)C3O4)C |
Synonyms |
diketocoriolin B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.